

Morin: Physicochemical Profile and Technical Handling Guide

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Compound of Interest

Compound Name:	Morin
CAS No.:	85595-40-0
Cat. No.:	B10753635

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Executive Summary

Morin (2',3,4',5,7-Pentahydroxyflavone) is a naturally occurring bioflavonoid structurally related to quercetin, distinguished by the specific meta-substitution of hydroxyl groups on the B-ring (2',4'-positioning). While widely recognized for its antioxidant, anti-inflammatory, and neuroprotective bioactivities, its utility in research and drug development relies heavily on a precise understanding of its physicochemical behavior. This guide provides an authoritative reference on the physical properties, stability profiles, and experimental handling of **Morin**, moving beyond basic data to offer actionable technical insights.

Identity and Nomenclature

Accurate identification is critical in chemical sourcing and database management. **Morin** exists in both anhydrous and hydrated forms, often leading to confusion in procurement.

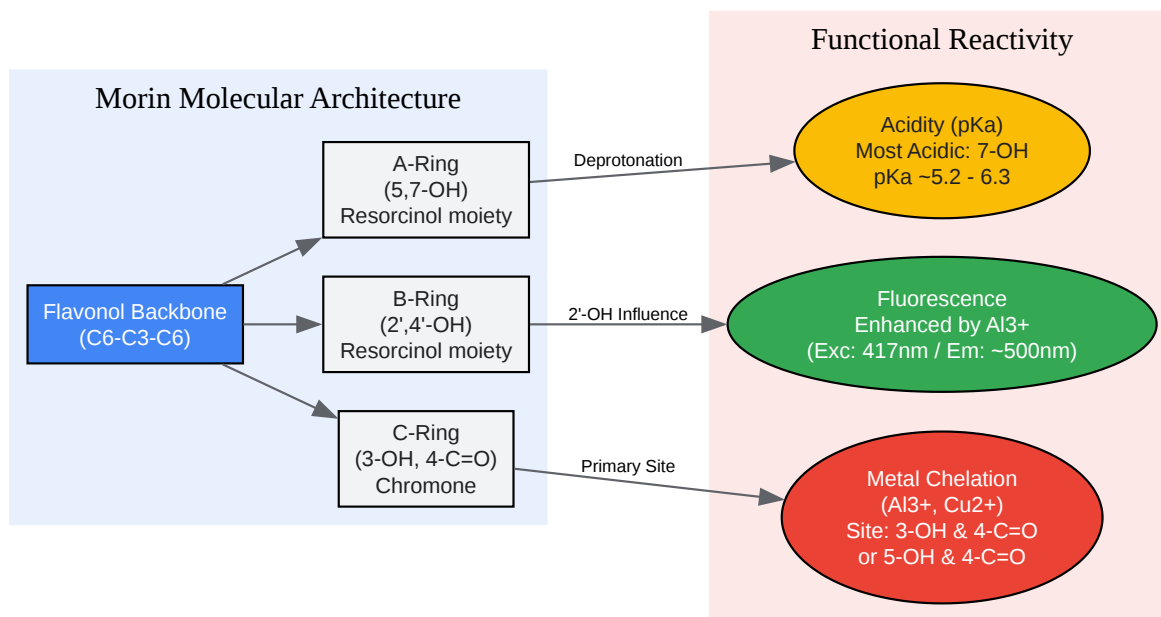
Parameter	Detail
Common Name	Morin
IUPAC Name	2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one
CAS Number (Hydrate)	654055-01-3 (Most common commercial form, typically)
CAS Number (Anhydrous)	480-16-0
Chemical Formula	(Anhydrous)
Molecular Weight	302.24 g/mol (Anhydrous)
Synonyms	Aurantica, CI 75660, Natural Yellow 11

Structural Analysis & Isomerism

Morin is a flavonol (3-hydroxyflavone backbone).[1] Its structural uniqueness lies in the 2'-hydroxyl group on the B-ring. This moiety facilitates an intramolecular hydrogen bond with the 3-hydroxyl group (or the ether oxygen), influencing its solubility and metal-chelating capabilities differently than its isomer, Quercetin (3',4'-OH).

DOT Diagram: Structural Features & Chelation Sites

The following diagram illustrates the core flavonoid skeleton and the critical sites for chemical interaction.



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Figure 1: Structural decomposition of **Morin** highlighting functional domains responsible for chelation, acidity, and fluorescence.

Physicochemical Specifications

The following data aggregates experimental values from multiple authoritative sources.

Property	Value / Characteristic	Notes
Melting Point	299–304 °C (dec.)	Decomposes upon melting.
Solubility (Water)	Low (0.25 mg/mL at 20°C)	Increases significantly with pH > 7.
Solubility (Methanol)	~50 mg/mL	Preferred solvent for stock solutions.
Solubility (DMSO)	High (> 100 mM)	Suitable for biological assays.
pKa Values		First deprotonation typically at 7-OH or 3-OH.
LogP	1.54	Moderate lipophilicity; membrane permeable.
Appearance	Light yellow to brownish powder	Darkens upon oxidation (air/light exposure).

Spectroscopic Profile

Morin exhibits distinct spectral behaviors that are sensitive to pH and metal ions, making it a valuable probe in analytical chemistry.

UV-Vis Absorption[5][6][7]

- Band I (B-ring cinnamoyl system):
- Band II (A-ring benzoyl system):
- Bathochromic Shift: Addition of bases (NaOH) or metal ions () causes a red shift in Band I, indicating deprotonation or complex formation.

Fluorescence[5][8][9]

- Native Fluorescence: Weak in neutral solution.
- Excitation: ~417 nm

- Emission: ~500–520 nm (Green)
- Metal Enhancement: Forms a highly fluorescent complex with Aluminum () and Beryllium (). This property is the basis for its use as a fluorometric reagent.

Experimental Handling & Protocols

Protocol 1: Preparation of Stable Stock Solutions

Morin is susceptible to oxidative degradation in alkaline aqueous solutions. Proper solvent choice is critical for stability.

- Solvent: Use anhydrous DMSO or Methanol for primary stock (e.g., 10–50 mM). Avoid basic buffers for long-term storage.
- Storage: Aliquot into light-protective (amber) vials. Store at -20°C.
- Working Solutions: Dilute into aqueous buffers immediately prior to use.
 - Caution: If diluting into PBS (pH 7.4), use within 4 hours to prevent auto-oxidation.

Protocol 2: HPLC Quantification Method

This validated method separates **Morin** from common impurities or metabolites.

- Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 μm).
- Mobile Phase:
 - Solvent A: 0.1% Phosphoric Acid in Water (or 0.1N HCl for stability).
 - Solvent B: Acetonitrile or Methanol.[2]
 - Isocratic Mode: 60:40 (A:B) or gradient depending on complexity.
- Flow Rate: 1.0 mL/min.

- Detection: UV at 357 nm (or Fluorescence: Ex 417nm / Em 500nm for higher sensitivity).
- Retention Time: Typically 4–7 minutes depending on column length and organic modifier ratio.

Protocol 3: Fluorescence Detection of Aluminum (Mechanism Check)

Morin is used to detect trace

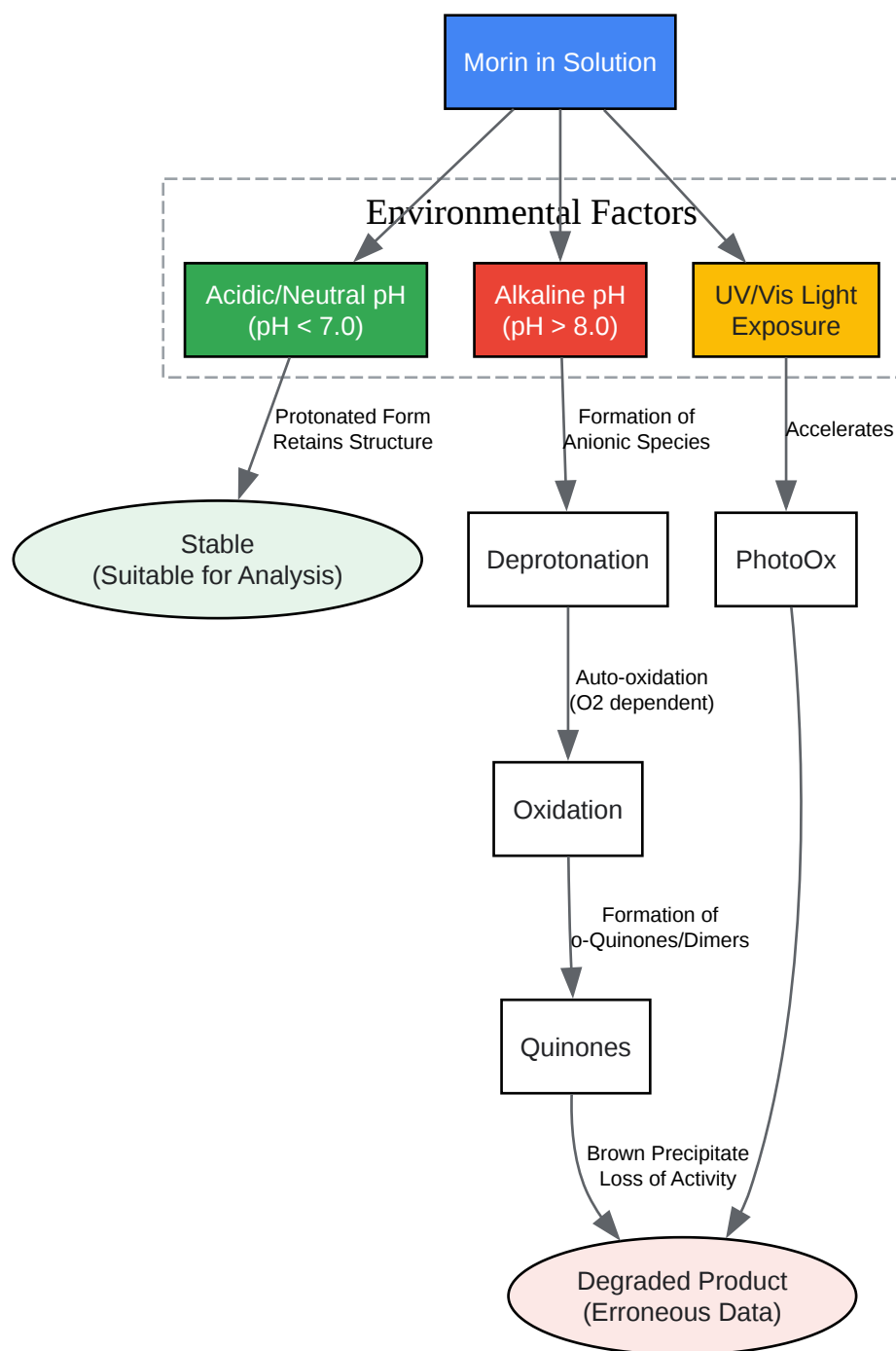
in biological or environmental samples.

- Buffer: Acetate buffer (pH 5.0).
- Reagent: 1 mM **Morin** in ethanol.
- Procedure: Mix sample with buffer and **Morin** reagent. Incubate for 5 mins.
- Read: Measure fluorescence (Ex 420nm / Em 510nm). The signal intensity is proportional to

Stability & Degradation Logic

Understanding the degradation pathways is essential for interpreting experimental results, especially in cell culture media (often pH 7.4).

DOT Diagram: Stability & Degradation Workflow



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Figure 2: Stability logic flow. **Morin** is stable in acidic environments but undergoes rapid oxidative degradation in alkaline conditions or under strong light.

References

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- To cite this document: BenchChem. [Morin: Physicochemical Profile and Technical Handling Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10753635/docs#morin-physicochemical-profile-and-technical-handling-guide>]

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